N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-2-yl)methyl]acetamide
Description
This compound features a benzothiazole core substituted with a fluorine atom at position 6, an acetamide group modified with a phenylsulfanyl moiety, and a pyridin-2-ylmethyl substituent on the nitrogen. The benzothiazole scaffold is widely explored in medicinal chemistry due to its bioisosteric properties and metabolic stability . The phenylsulfanyl group introduces steric bulk and sulfur-based reactivity, while the pyridin-2-ylmethyl substituent may contribute to hydrogen bonding or π-π interactions in biological targets .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS2/c22-15-9-10-18-19(12-15)28-21(24-18)25(13-16-6-4-5-11-23-16)20(26)14-27-17-7-2-1-3-8-17/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRFTUGAWQDHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1):
The 6-ethoxy group increases lipophilicity compared to the fluoro substituent in the target compound. This substitution may alter metabolic pathways, as ethoxy groups are prone to oxidative degradation . - N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide (EP3348550A1):
The trifluoromethyl group provides strong electron-withdrawing effects, enhancing resistance to enzymatic degradation. However, its larger size may reduce binding efficiency in sterically constrained targets compared to the smaller fluoro group .
Modifications on the Acetamide Side Chain
- The pyridinyl-thiazolyl substituent may improve solubility but reduces steric bulk compared to the pyridin-2-ylmethyl group .
- N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide ():
The dichlorophenyl group enhances electron-deficient character, favoring interactions with hydrophobic pockets. The absence of a benzothiazole core limits π-stacking capabilities compared to the target compound .
Complex Heterocyclic Derivatives
- The nitro group may confer redox activity but increases toxicity risks .
- The thienopyrimidine moiety adds conformational constraints absent in the target compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely employs EDC-mediated coupling, similar to methods used for N-(2-(tert-butyl)phenyl)-2-phenyl-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide () .
- Crystallographic Insights : Substituents such as pyridin-2-ylmethyl may influence crystal packing via N–H⋯N hydrogen bonds, as observed in related acetamide-thiazole derivatives () .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-2-yl)methyl]acetamide?
- Methodology : The synthesis of structurally similar acetamides involves multi-step reactions. For example, condensation of substituted anilines with activated carboxylic acid derivatives (e.g., cyanoacetic acid) under basic or acidic conditions is common . Key steps include:
- Substitution reactions for introducing fluorobenzothiazole and pyridylmethyl groups.
- Use of condensing agents like DCC or EDC for amide bond formation.
- Optimization of reaction solvents (e.g., DMF, THF) and catalysts (e.g., DMAP) to improve yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Melting Point Analysis : Compare experimental values with literature to assess purity .
- Spectroscopy :
- IR : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C at ~600–700 cm⁻¹) .
- NMR : Assign peaks for benzothiazole protons (δ 7.2–8.5 ppm), pyridylmethyl groups (δ 3.5–4.5 ppm), and phenylsulfanyl moieties (δ 6.5–7.5 ppm) .
- Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry .
Q. What solvents and conditions are optimal for recrystallizing this acetamide derivative?
- Methodology : Slow evaporation of ethanolic or methanolic solutions is effective for obtaining single crystals suitable for X-ray diffraction . For polar derivatives, mixed solvents like ethyl acetate/hexane (1:3) may enhance crystal formation.
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s synthetic pathway?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., amidation) .
- Apply cheminformatics tools to predict optimal reaction conditions (e.g., solvent polarity, temperature) by analyzing existing datasets from analogous reactions .
Q. What strategies can resolve contradictions in spectroscopic data between synthesized batches?
- Methodology :
- Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide ).
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping peaks in complex spectra.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths by determining the crystal structure .
Q. How do substituents on the benzothiazole ring (e.g., 6-fluoro vs. 6-ethyl) influence biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing fluorine with ethyl ) and compare their bioactivity (e.g., enzyme inhibition assays).
- Docking Simulations : Model interactions with target proteins (e.g., kinases) to assess how electronic effects (fluorine’s electronegativity) modulate binding affinity .
Q. What crystallographic techniques are suitable for analyzing intermolecular interactions in this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve packing motifs (e.g., hydrogen bonds between acetamide C=O and pyridyl N–H groups) .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H⋯O, π-stacking) contributing to stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar acetamide syntheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
